molecular formula C8H14OSi B13912008 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol CAS No. 140840-83-1

1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol

Cat. No.: B13912008
CAS No.: 140840-83-1
M. Wt: 154.28 g/mol
InChI Key: XKIFHQUKMSSPTG-UHFFFAOYSA-N
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Description

1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol is an organic compound with the molecular formula C8H14OSi It is characterized by the presence of a cyclopropane ring, an ethynyl group substituted with a trimethylsilyl group, and a hydroxyl group

Preparation Methods

The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol typically involves the reaction of cyclopropanol with trimethylsilylacetylene under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to deprotonate the cyclopropanol, followed by the addition of trimethylsilylacetylene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding alkane or alkene.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the trimethylsilyl group can participate in hydrophobic interactions. The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.

Properties

IUPAC Name

1-(2-trimethylsilylethynyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OSi/c1-10(2,3)7-6-8(9)4-5-8/h9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIFHQUKMSSPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576307
Record name 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140840-83-1
Record name 1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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